molecular formula C16H22N2O3 B2590924 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide CAS No. 921586-96-1

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide

Cat. No. B2590924
CAS RN: 921586-96-1
M. Wt: 290.363
InChI Key: MMHQYBFAVXTWRL-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.363. The purity is usually 95%.
BenchChem offers high-quality N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. By scavenging free radicals and preventing cellular damage, it may contribute to overall health and longevity .

Nutritional Stress Management

F2262-0082 has been studied for its ability to enhance the body’s response to stress, particularly oxidative and thermal stress. It may mitigate conditions such as ascites (abdominal fluid accumulation) and address nutritional imbalances. Additionally, it improves coat quality, resulting in glossy, well-nourished fur and enhanced commercial value .

Cell Viability Assessment

Researchers use F2262-0082 in cell viability assays. The compound is involved in assessing cell health based on redox potential. Actively respiring cells convert the water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. The concentration of formazan correlates with cell viability .

Synthetic Chemistry

F2262-0082 serves as a building block in synthetic chemistry. Its unique structure allows for diverse modifications, making it valuable for creating novel compounds. Researchers explore its reactivity and functional group transformations to develop new materials and pharmaceuticals .

Enamino Amide Cyclization

In a glycine-derived enamino amide experiment, F2262-0082 was synthesized as a single product. Its high yield and operational simplicity make it an attractive choice for cyclization reactions. The compound’s synthetic procedure demonstrates its versatility and potential applications .

Biological Studies

While specific biological applications are still emerging, researchers investigate F2262-0082’s effects on cellular processes, gene expression, and enzymatic pathways. Its unique structure suggests potential interactions with biological targets, warranting further exploration.

properties

IUPAC Name

2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10(2)14(19)17-11-6-7-13-12(8-11)18(5)15(20)16(3,4)9-21-13/h6-8,10H,9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHQYBFAVXTWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide

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